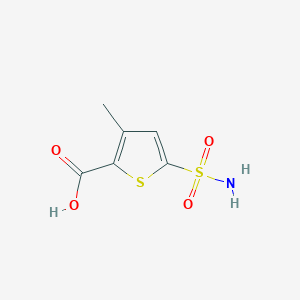
3-メチル-5-スルファモイルチオフェン-2-カルボン酸
説明
3-Methyl-5-sulfamoylthiophene-2-carboxylic acid is a thiophene derivative characterized by the presence of a methyl group at the 3-position, a sulfamoyl group at the 5-position, and a carboxylic acid group at the 2-position. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse chemical reactivity, making them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid as the starting material.
Functionalization: The thiophene ring undergoes nitration to introduce a nitro group at the 5-position, followed by reduction to convert the nitro group to an amine.
Sulfamation: The amine group is then sulfamated to form the sulfamoyl group.
Methylation: Finally, methylation of the thiophene ring at the 3-position yields 3-Methyl-5-sulfamoylthiophene-2-carboxylic acid.
Industrial Production Methods: Industrial production involves optimizing these steps for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: Oxidation reactions can convert the thiophene ring to various oxidized derivatives, such as sulfoxides and sulfones.
Reduction: Reduction reactions can reduce the sulfamoyl group to sulfides or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include hydrogen gas, tin chloride, and iron powder.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Sulfides, amines, and other reduced derivatives.
Substitution Products: Halogenated thiophenes, alkylated thiophenes, and acylated thiophenes.
科学的研究の応用
3-Methyl-5-sulfamoylthiophene-2-carboxylic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes, receptors, and other biomolecules.
Pathways Involved: Involves signaling pathways related to cell growth, apoptosis, and immune response.
類似化合物との比較
Thiophene-2-carboxylic acid: Lacks the methyl and sulfamoyl groups.
3-Methylthiophene-2-carboxylic acid: Lacks the sulfamoyl group.
5-Sulfamoylthiophene-2-carboxylic acid: Lacks the methyl group.
Uniqueness: 3-Methyl-5-sulfamoylthiophene-2-carboxylic acid is unique due to the combination of the methyl and sulfamoyl groups, which confer distinct chemical and biological properties compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its synthesis, reactivity, and applications continue to be areas of active investigation, promising new discoveries and advancements in various fields.
特性
IUPAC Name |
3-methyl-5-sulfamoylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S2/c1-3-2-4(13(7,10)11)12-5(3)6(8)9/h2H,1H3,(H,8,9)(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBSXYJGJLBVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















